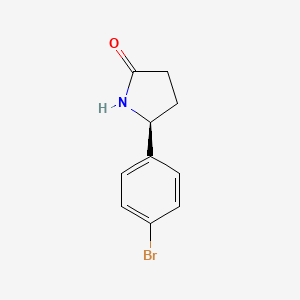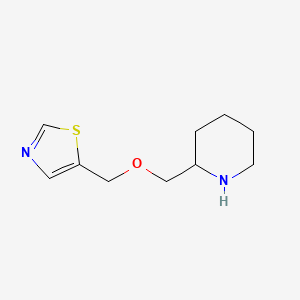![molecular formula C11H11FN2O B13348550 6-Fluoro-2-(tetrahydrofuran-2-yl)-1H-benzo[d]imidazole](/img/structure/B13348550.png)
6-Fluoro-2-(tetrahydrofuran-2-yl)-1H-benzo[d]imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Fluoro-2-(tetrahydrofuran-2-yl)-1H-benzo[d]imidazole is a fluorinated benzimidazole derivative Benzimidazoles are a class of heterocyclic aromatic organic compounds that are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-2-(tetrahydrofuran-2-yl)-1H-benzo[d]imidazole typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-fluoroaniline and tetrahydrofuran.
Formation of Benzimidazole Core: The benzimidazole core is formed through a cyclization reaction. This can be achieved by reacting 2-fluoroaniline with a suitable aldehyde or ketone in the presence of an acid catalyst.
Introduction of Tetrahydrofuran Ring: The tetrahydrofuran ring is introduced through a nucleophilic substitution reaction. This involves reacting the benzimidazole intermediate with a tetrahydrofuran derivative under basic conditions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, large-scale production may require the development of continuous flow processes and automation to ensure consistent quality and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
6-Fluoro-2-(tetrahydrofuran-2-yl)-1H-benzo[d]imidazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The fluorine atom and tetrahydrofuran ring can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu), while electrophilic substitution can be facilitated by reagents like sulfuric acid (H2SO4) or aluminum chloride (AlCl3).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce a wide range of functional groups, such as alkyl, aryl, or halogen groups.
Wissenschaftliche Forschungsanwendungen
6-Fluoro-2-(tetrahydrofuran-2-yl)-1H-benzo[d]imidazole has several scientific research applications, including:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development. It may exhibit various biological activities, such as antimicrobial, antiviral, or anticancer properties.
Biology: In biological research, the compound can be used as a probe to study cellular processes and molecular interactions.
Materials Science: The compound’s fluorinated and heterocyclic nature makes it suitable for the development of advanced materials, such as organic semiconductors and liquid crystals.
Agriculture: Benzimidazole derivatives are known for their fungicidal and pesticidal properties, and this compound may have similar applications in crop protection.
Wirkmechanismus
The mechanism of action of 6-Fluoro-2-(tetrahydrofuran-2-yl)-1H-benzo[d]imidazole depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The fluorine atom can enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds and altering the electronic properties of the molecule. The tetrahydrofuran ring can also contribute to the compound’s overall stability and solubility, facilitating its interaction with biological targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Fluoro-1H-benzo[d]imidazole: Lacks the tetrahydrofuran ring but retains the fluorine atom.
6-Chloro-2-(tetrahydrofuran-2-yl)-1H-benzo[d]imidazole: Similar structure with a chlorine atom instead of fluorine.
2-(Tetrahydrofuran-2-yl)-1H-benzo[d]imidazole: Lacks the fluorine atom but retains the tetrahydrofuran ring.
Uniqueness
6-Fluoro-2-(tetrahydrofuran-2-yl)-1H-benzo[d]imidazole is unique due to the presence of both the fluorine atom and the tetrahydrofuran ring. This combination can enhance the compound’s chemical stability, biological activity, and overall versatility compared to similar compounds. The fluorine atom can improve the compound’s pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME), while the tetrahydrofuran ring can provide additional sites for chemical modification and functionalization.
Eigenschaften
Molekularformel |
C11H11FN2O |
|---|---|
Molekulargewicht |
206.22 g/mol |
IUPAC-Name |
6-fluoro-2-(oxolan-2-yl)-1H-benzimidazole |
InChI |
InChI=1S/C11H11FN2O/c12-7-3-4-8-9(6-7)14-11(13-8)10-2-1-5-15-10/h3-4,6,10H,1-2,5H2,(H,13,14) |
InChI-Schlüssel |
FZWUIKKPGLNCTK-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(OC1)C2=NC3=C(N2)C=C(C=C3)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


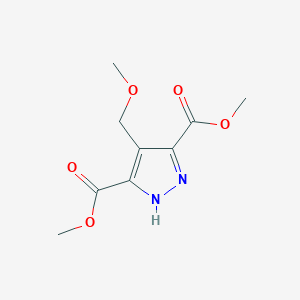

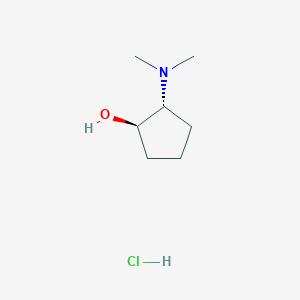
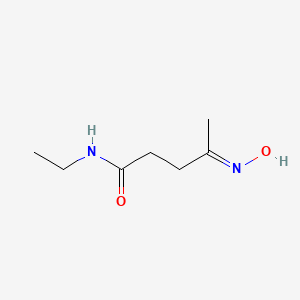

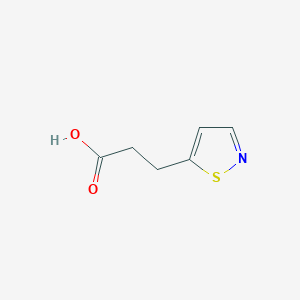
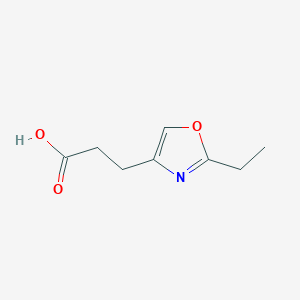
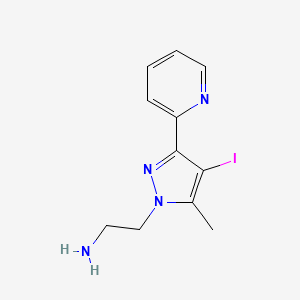

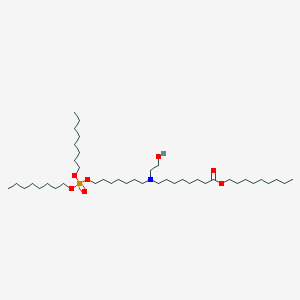
![2-Propyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B13348527.png)
